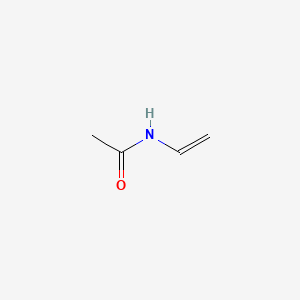

N-Vinylacetamide

Cat. No. B7823231

M. Wt: 85.10 g/mol

InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04554377

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Name

CO2 acetone

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4]>C(=O)=O.CC(C)=O>[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4].[CH:6]([NH:5][C:3](=[O:2])[CH3:4])=[CH2:7] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

CO2 acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)=O.CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

580 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

immersed in an oil bath at 150°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

being heated longer times

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)NC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 103 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.5 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)NC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 72 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04554377

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Name

CO2 acetone

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4]>C(=O)=O.CC(C)=O>[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4].[CH:6]([NH:5][C:3](=[O:2])[CH3:4])=[CH2:7] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

CO2 acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)=O.CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

580 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

immersed in an oil bath at 150°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

being heated longer times

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)NC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 103 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.5 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)NC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 72 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04554377

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Name

CO2 acetone

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4]>C(=O)=O.CC(C)=O>[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4].[CH:6]([NH:5][C:3](=[O:2])[CH3:4])=[CH2:7] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

CO2 acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)=O.CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

580 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

immersed in an oil bath at 150°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

being heated longer times

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)NC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 103 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.5 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)NC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 72 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |